Becaplermin
Description
Properties
CAS No. |
165101-51-9 |
|---|---|
Molecular Formula |
C10H13NO |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Becaplermin Action
Receptor Binding and Activation
The initial and most critical step in becaplermin's mechanism of action is its binding to specific receptors on the cell surface. This interaction triggers a series of conformational changes and enzymatic activities that transmit the growth signal into the cell's interior.
Interaction with Platelet-Derived Growth Factor Receptors (PDGFRs)
This compound specifically binds to the β-type platelet-derived growth factor receptor (PDGFR-β), a member of the receptor tyrosine kinase family. drugbank.comresearchgate.net These receptors are transmembrane proteins, meaning they span the cell membrane, with an extracellular domain that binds to ligands like this compound and an intracellular domain that possesses enzymatic activity. The PDGFR family also includes the α-type receptor (PDGFR-α). While there are five different isoforms of PDGF, this compound, as a homodimer of two B chains (PDGF-BB), primarily interacts with PDGFR-β. drugbank.comresearchgate.net This specificity is crucial as PDGFR-β is the most prevalent PDGF receptor in humans, making PDGF-BB a key therapeutic target. researchgate.net The binding of this compound to the first three immunoglobulin-like domains of the receptor initiates the signaling cascade. nih.gov
Ligand-Induced Receptor Dimerization and Autophosphorylation
Upon this compound binding, a significant conformational change occurs, leading to the dimerization of two PDGFR-β molecules. drugbank.comnih.gov This process, known as ligand-induced receptor dimerization, is a fundamental mechanism for the activation of many receptor tyrosine kinases. drugbank.combmbreports.orgnih.gov The dimerization is facilitated by the fourth immunoglobulin-like domain of the receptors. nih.gov This close proximity of the two intracellular kinase domains allows for a process called trans-autophosphorylation. In this process, each receptor monomer phosphorylates specific tyrosine residues on the activation loop of the adjacent receptor's catalytic core and in the juxtamembrane domain. drugbank.comnih.gov This autophosphorylation event serves two primary purposes: it fully activates the receptor's kinase activity and creates docking sites for various downstream signaling proteins that contain Src homology 2 (SH2) domains. drugbank.com
Intracellular Signal Transduction Pathways Activated by this compound
Once the PDGFRs are activated, they serve as a scaffold for the assembly of a multi-protein signaling complex. This complex, in turn, activates several key intracellular signaling pathways that orchestrate a wide range of cellular responses crucial for wound healing, including cell proliferation, migration, and survival.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Upon activation of PDGFR, the regulatory subunit of PI3K (p85) binds to specific phosphotyrosine residues on the receptor, leading to the activation of the catalytic subunit (p110). drugbank.com Activated PI3K then catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). genome.jp PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B). genome.jpnih.gov Activated Akt then phosphorylates a variety of downstream targets, which in turn regulate fundamental cellular functions such as transcription, translation, proliferation, and survival. genome.jpnih.gov Studies have shown that the PI3K/Akt signaling pathway is involved in PDGF-BB-induced proliferation, migration, and angiogenesis of endothelial progenitor cells. nih.gov
| Key Proteins in the PI3K/Akt Pathway | Function |
| PDGFR | Receptor tyrosine kinase that binds this compound and initiates signaling. |
| PI3K | Enzyme that phosphorylates PIP2 to generate PIP3. |
| PIP3 | Second messenger that recruits and activates Akt. |
| Akt (Protein Kinase B) | Serine/threonine kinase that phosphorylates downstream targets to promote cell survival and proliferation. |
Ras/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade activated by this compound that primarily regulates cell proliferation, differentiation, and migration. genome.jp The activation of this pathway is initiated by the recruitment of adaptor proteins, such as Grb2 and Shc, to the phosphorylated PDGFR. nih.govuevora.pt Grb2, in a complex with the guanine (B1146940) nucleotide exchange factor Sos1, activates the small GTPase Ras by promoting the exchange of GDP for GTP. uevora.ptwikipedia.org Activated Ras then initiates a phosphorylation cascade by activating Raf (a MAP kinase kinase kinase or MAPKKK). nih.gov Raf, in turn, phosphorylates and activates MEK (a MAP kinase kinase or MAPKK), which then phosphorylates and activates ERK (a MAP kinase), also known as extracellular signal-regulated kinase. nih.govnih.gov Activated ERK translocates to the nucleus, where it phosphorylates and regulates the activity of numerous transcription factors, leading to changes in gene expression that drive cell cycle progression and other cellular responses. wikipedia.orgnih.gov
| Components of the Ras/MAPK Signaling Cascade |
| Adaptor Proteins (e.g., Grb2, Shc) |
| Ras (Small GTPase) |
| Raf (MAPKKK) |
| MEK (MAPKK) |
| ERK (MAPK) |
Src/Janus Kinase 2 (JAK2) Signaling Pathway
The Src/Janus Kinase 2 (JAK2) signaling pathway is also implicated in the cellular responses to this compound. Research has demonstrated that PDGF-BB can activate the Src/JAK2 signaling pathway. nih.gov Src family kinases can be activated by PDGFR and are known to play a role in mediating cellular responses. drugbank.com Furthermore, studies have shown that PDGF-BB-induced activation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway can occur via a Src-dependent mechanism. nih.gov In this pathway, activated Src can promote the phosphorylation of JAK2. nih.gov Activated JAK2, a tyrosine kinase, then phosphorylates STAT proteins. bmsscience.com These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors, regulating the expression of genes involved in cell proliferation and differentiation. bmsscience.comnih.gov It has been shown that Src is upstream of JAK2 in this signaling cascade. nih.gov
| Key Mediators in the Src/JAK2 Pathway | Role in Signaling |
| Src | A non-receptor tyrosine kinase that can be activated by PDGFR and subsequently phosphorylates JAK2. nih.gov |
| JAK2 (Janus Kinase 2) | A tyrosine kinase that, once activated, phosphorylates STAT proteins. nih.govbmsscience.com |
| STATs (Signal Transducers and Activators of Transcription) | Proteins that, upon phosphorylation by JAK2, dimerize, translocate to the nucleus, and regulate gene transcription. bmsscience.comnih.gov |
Hippo/Yes-Associated Protein (YAP) Signaling Cascade
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its primary effectors are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). While the Hippo/YAP pathway is known to be involved in skin wound healing and tissue regeneration, direct evidence from current scientific literature specifically detailing the interaction of this compound with this signaling cascade is not extensively documented. researchgate.netphysiology.org
The role of YAP and TAZ in wound repair is multifaceted. Studies have shown that the nuclear localization of YAP and TAZ is a requisite for skin wound healing. researchgate.net The knockdown of these proteins has been demonstrated to delay wound closure and reduce the expression of transforming growth factor-β1 (TGF-β1), a key cytokine in the healing process. researchgate.net The Hippo pathway's dysregulation has been linked to various pathological conditions, and its interaction with other signaling pathways, such as the PI3K/Akt and EGFR pathways, has been a subject of intense research. embopress.orgmdpi.comkjpp.net Given that this compound activates the PI3K/Akt pathway, it is plausible that there may be a crosstalk with the Hippo/YAP cascade. However, dedicated studies to elucidate the precise molecular interactions between this compound and the Hippo/YAP signaling components in the context of wound healing are needed to fully understand this potential relationship. This represents an important avenue for future research to unravel the complete mechanistic profile of this compound.
Extracellular Signal-Regulated Kinase (ERK) Pathway Dynamics
The Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is central to the regulation of cell proliferation, differentiation, and survival. patsnap.com this compound, through its binding to the platelet-derived growth factor receptor (PDGFR), a receptor tyrosine kinase, robustly activates the Ras/Raf/MEK/ERK signaling pathway. patsnap.comnih.gov This activation is a cornerstone of this compound's mechanism of action in promoting wound healing.
Upon this compound binding, the PDGFR undergoes dimerization and autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of Ras, which in turn activates Raf, followed by the phosphorylation and activation of MEK (MAPK/ERK kinase). MEK then phosphorylates and activates ERK1 and ERK2. patsnap.comnih.gov Once activated, ERK translocates to the nucleus, where it phosphorylates and activates numerous transcription factors. This cascade of events results in the transcription of genes that are vital for cell division and migration, thereby driving the proliferation of essential wound-healing cells. patsnap.com
Research has shown that the MAPK/ERK pathway is crucial for cell proliferation in fibroblasts. capes.gov.br Studies on venous ulcer fibroblasts have indicated that while these cells may have a decreased growth rate, they still express MAPK, and the inhibition of MEK1 further curtails their proliferation, highlighting the pathway's importance. capes.gov.br Furthermore, in the context of colorectal cancer cells, interfering with PDGF-BB binding to its receptor was found to suppress cell proliferation by down-regulating the phosphorylation of ERK1/2. nih.gov This underscores the critical role of the ERK pathway in mediating the proliferative effects of PDGF, and by extension, this compound. The dynamics of ERK activation by this compound are thus a key determinant of its efficacy in stimulating the cellular activities required for tissue regeneration.
Cellular Responses to this compound Stimulation
The activation of intracellular signaling pathways by this compound culminates in a series of coordinated cellular responses that are fundamental to the wound healing process. A primary and well-documented response is the chemotactic recruitment of various cell populations to the wound site. nih.govresearchgate.net
Chemotactic Recruitment of Repair-Oriented Cell Populations
This compound acts as a potent chemoattractant, directing the migration of key cells involved in tissue repair to the site of injury. This directed cell movement is a critical initial step in the formation of new tissue. researchgate.netphysiology.org
Fibroblasts are crucial for the synthesis of the extracellular matrix (ECM), which provides the structural framework for new tissue. This compound is a powerful chemoattractant for fibroblasts, promoting their migration into the wound bed. researchgate.netnih.gov This influx of fibroblasts is essential for the proliferative phase of wound healing, where they produce collagen and other ECM components, leading to the formation of granulation tissue. researchgate.net The biological activity of this compound is intrinsically linked to this promotion of chemotactic recruitment and subsequent proliferation of fibroblasts. nih.gov
| Study Focus | Key Finding | Reference |
|---|---|---|
| General Mechanism of this compound | Acts as a chemotactic factor for fibroblasts, resulting in increased collagen synthesis and tissue granulation. | researchgate.net |
| Biological Activity | Promotes chemotactic recruitment and proliferation of cells involved in wound repair, including fibroblasts. | nih.gov |
| Role in Venous Ulcer Fibroblasts | Demonstrates the importance of the MAPK ERK pathway in regulating fibroblast proliferation in response to PDGF. | capes.gov.br |
Keratinocytes are the primary cell type of the epidermis, and their migration is essential for re-epithelialization, the process of covering the wound surface with new skin. This compound stimulates the migration and proliferation of keratinocytes, which is a critical step for wound closure. patsnap.com While this compound is known to promote the proliferation of keratinocytes, its direct motogenic (migration-promoting) effects are also a key aspect of its therapeutic action. patsnap.comnih.gov The stimulation of keratinocyte migration helps to accelerate the formation of a new epidermal barrier over the wound.
| Study Focus | Key Finding | Reference |
|---|---|---|
| General Mechanism | Stimulates the migration and proliferation of keratinocytes, which are essential for the formation of new tissue and wound closure. | patsnap.com |
| Role in Re-epithelialization | This compound is one of the few growth factor therapies approved to induce re-epithelialization in chronic wounds. | nih.gov |
| Signaling Pathway | The ERK/MMP9 pathway is implicated in enhancing keratinocyte migration. | mdpi.com |
Monocytes are recruited from the bloodstream to the wound site, where they differentiate into macrophages. These macrophages play a dual role in wound healing: initially, they have a pro-inflammatory function, clearing debris and pathogens, and later they adopt a pro-reparative phenotype, promoting tissue formation. This compound promotes the chemotactic recruitment of monocytes. researchgate.netnih.gov This influx of monocytes and their subsequent differentiation into macrophages is crucial for both the inflammatory and proliferative phases of wound healing. nih.govnih.govelifesciences.org The recruited macrophages, in turn, release their own growth factors, further amplifying the healing cascade. nih.gov
| Study Focus | Key Finding | Reference |
|---|---|---|
| Chemotactic Effect | This compound acts as a chemotactic factor for monocytes and macrophages. | researchgate.net |
| Role in Inflammatory Phase | Promotes the chemotaxis of monocytes, which differentiate into macrophages to mediate the inflammatory response. | nih.gov |
| Macrophage Differentiation | Monocytes differentiate into macrophages at the wound site, which is a critical step in the healing process. | nih.govnih.gov |
Monocytes and Macrophages
Promotion of Cell Proliferation
A primary mechanism of this compound is the potent stimulation of cell proliferation, a crucial component of the proliferative phase of wound healing. patsnap.comkoreamed.org As a recombinant form of PDGF-BB, this compound is mitogenic for mesenchymal-derived cells, including fibroblasts and smooth muscle cells. nih.govdiabetesonthenet.comchemicalbook.in Upon binding to the platelet-derived growth factor receptor (PDGFR), a tyrosine kinase receptor, this compound initiates a signaling cascade involving pathways like PI3K/Akt and Ras/MAPK. patsnap.comnih.govqkine.com This activation leads to the transcription of genes involved in cell division, thereby increasing the population of key reparative cells. patsnap.com
The proliferation of fibroblasts is particularly vital, as these cells are responsible for synthesizing the new extracellular matrix required to fill the wound defect. mdpi.com Studies have demonstrated that this compound effectively promotes the proliferation of fibroblasts, endothelial cells, and smooth muscle cells, which collectively contribute to the formation of granulation tissue and the restoration of tissue integrity. patsnap.comqkine.comresearchgate.netafjbs.com
| Cell Type | Effect of this compound | Key Signaling Pathways | Reference |
| Fibroblasts | Stimulates proliferation | PI3K/Akt, Ras/MAPK | patsnap.com |
| Smooth Muscle Cells | Promotes proliferation (mitogenic) | Ras/MAPK | frontiersin.orgnih.govdiabetesonthenet.com |
| Endothelial Cells | Stimulates proliferation | PI3K/Akt | patsnap.comafjbs.com |
| Keratinocytes | Promotes proliferation | Ras/MAPK | patsnap.com |
Stimulation of Cell Migration
In addition to promoting proliferation, this compound acts as a powerful chemoattractant, guiding essential cells to the wound site. nih.govresearchgate.netdiabetesonthenet.com This process, known as chemotaxis, is fundamental for initiating the repair process. nih.gov this compound stimulates the migration of a variety of cells crucial for healing, including neutrophils, monocytes, fibroblasts, and smooth muscle cells. researchgate.netnih.govdovepress.com The release of PDGF in the early stages of healing signals these cells to move into the damaged area. nih.gov
By promoting the migration of fibroblasts, this compound ensures that the cells responsible for producing the new matrix are present at the wound bed. researchgate.net The chemotactic recruitment of inflammatory cells like neutrophils and monocytes is also a key part of its mechanism, helping to control the inflammatory phase and prepare the wound for the subsequent proliferative phase. patsnap.comresearchgate.net This targeted cell migration is a critical step that this compound helps to restart in chronic wounds where this process has stalled. diabetesonthenet.com
| Migrating Cell Type | Role in Wound Healing | This compound's Effect | Reference |
| Fibroblasts | ECM production, wound contraction | Potent chemoattractant | researchgate.netdovepress.com |
| Neutrophils | Inflammatory response, debris removal | Chemotactic signal | researchgate.netnih.gov |
| Monocytes/Macrophages | Phagocytosis, growth factor secretion | Chemoattractant | researchgate.netnih.gov |
| Smooth Muscle Cells | Vascular stabilization, wound contraction | Promotes chemotaxis | researchgate.net |
Differentiation Processes Modulated by this compound
This compound also influences cellular differentiation, a process by which cells transform into more specialized types. qkine.comchemicalbook.in Research indicates that PDGF-BB can modulate the differentiation of various cell lineages. For instance, it is involved in the differentiation of myoblasts into mature muscle cells, a process essential for muscle tissue formation. qkine.com In vitro studies have also shown that PDGF can encourage the differentiation of preadipocytes. researchgate.net This ability to guide cell differentiation is another facet of its role in complex tissue regeneration, contributing to the formation of functional, structured tissue during healing. qkine.commdpi.com
Extracellular Matrix (ECM) Remodeling and Granulation Tissue Formation
This compound significantly influences the wound environment by promoting the reconstruction of the extracellular matrix and the development of healthy granulation tissue. patsnap.comnih.gov
Enhanced Synthesis and Deposition of ECM Proteins
A principal effect of this compound on wound healing is the stimulation of extracellular matrix (ECM) synthesis and deposition. researchgate.netnih.gov It activates fibroblasts that have migrated to and proliferated within the wound, prompting them to produce essential provisional matrix components such as hyaluronic acid and fibronectin. nih.gov Subsequently, this leads to the increased synthesis of type I collagen, the primary structural protein in the dermis, which is crucial for developing wound strength. nih.govdovepress.comafjbs.com By enhancing the production and deposition of these ECM proteins, this compound helps to build the scaffold necessary for cell migration and tissue regeneration, ultimately aiding in the stabilization and maturation of the new tissue. patsnap.commedscape.com
Promotion of Granulation Tissue Development
The culmination of this compound's cellular activities—including cell recruitment, proliferation, and ECM deposition—is the robust formation of granulation tissue. patsnap.comresearchgate.netdiabetesonthenet.com Granulation tissue is the hallmark of the proliferative phase of healing and is composed of new blood vessels, fibroblasts, inflammatory cells, and the provisional ECM. angio.org this compound has been shown in both preclinical and clinical studies to effectively stimulate and enhance the formation of this vital tissue. researchgate.netdiabetesonthenet.comnih.gov By promoting the growth of granulation tissue, this compound helps to fill the wound defect, providing a foundation for subsequent re-epithelialization and leading to more effective and durable wound closure. patsnap.commedscape.com
Collagen Production and Crosslinking
This compound plays a significant role in the synthesis and organization of collagen, a critical component for providing strength and integrity to healing tissue. patsnap.comtandfonline.com One of the principal effects of Platelet-Derived Growth Factor (PDGF) on wound healing is the stimulation of extracellular matrix (ECM) synthesis and collagen production. tandfonline.comnih.gov
Upon application, this compound stimulates fibroblasts, which are key cells in wound repair. hdrxservices.com Activated fibroblasts are induced to produce provisional matrix components such as hyaluronic acid and fibronectin. tandfonline.comnih.gov This initial matrix serves as a scaffold for subsequent tissue formation. Following this, the synthesis of type I collagen is initiated, which is crucial for the development of wound strength. tandfonline.comnih.gov
Research has shown that PDGF signaling contributes to wound remodeling by orchestrating active collagen turnover and cross-linking, a process that typically occurs after two to three weeks of signaling. nih.gov This remodeling phase is essential for the maturation of the newly formed tissue, leading to a more organized and robust scar. Furthermore, studies have indicated that this compound creates an environment conducive to healthy collagen production. In vitro studies have demonstrated that fibroblasts stimulated with PDGF-BB show increased expression of COL1A1 and COL5A1 genes, which encode for collagen type I and type V, respectively. nih.gov
Angiogenesis and Neovascularization Stimulation
This compound is a potent stimulator of angiogenesis, the formation of new blood vessels from pre-existing ones, and neovascularization, the formation of entirely new blood vessels. patsnap.comyoutube.com This process is vital for supplying oxygen and nutrients to the healing wound bed, a critical factor for tissue regeneration. patsnap.com
The pro-angiogenic effects of this compound are mediated through its interaction with various cells and growth factors. This compound stimulates endothelial cells, which line the interior surface of blood vessels, to proliferate and form new capillaries. patsnap.com This enhanced blood flow not only nourishes the new tissue but also aids in the removal of waste products, creating a more favorable environment for healing. patsnap.com
This compound's role in angiogenesis is also linked to its ability to influence other key growth factors. PDGF promotes the release of other angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF). angio.org Studies have shown that the combination of PDGF with either VEGF or FGF results in the formation of more functional blood vessels. angio.org Additionally, PDGF contributes to the stabilization of these newly forming vessels by recruiting smooth muscle cells and pericytes. angio.org This is particularly important in chronic wounds, such as diabetic ulcers, where the expression of PDGF is often diminished. angio.org
The table below summarizes key research findings related to the molecular and cellular actions of this compound.
| Mechanistic Aspect | Key Cellular and Molecular Actions | Research Findings |
| Collagen Production | Stimulates fibroblast proliferation and activity. hdrxservices.com | - Induces production of provisional matrix components like hyaluronic acid and fibronectin. tandfonline.comnih.gov- Promotes the synthesis of type I collagen, leading to increased wound strength. tandfonline.comnih.gov- Increases expression of COL1A1 and COL5A1 genes in fibroblasts. nih.gov |
| Collagen Crosslinking | Orchestrates active collagen turnover and remodeling. nih.gov | - Contributes to the maturation and organization of newly formed tissue. patsnap.comnih.gov |
| Angiogenesis | Stimulates endothelial cell proliferation and capillary formation. patsnap.com | - Promotes the release of other angiogenic growth factors like VEGF and FGF. angio.org- Enhances the formation of functional blood vessels when combined with VEGF or FGF. angio.org |
| Neovascularization | Recruits smooth muscle cells and pericytes to stabilize new blood vessels. angio.org | - Addresses the diminished expression of PDGF often seen in chronic wounds. angio.org |
Advanced Research Methodologies Applied to Becaplermin
Biotechnology and Protein Engineering Techniques
The production of recombinant human PDGF-BB (Becaplermin) relies heavily on biotechnology and protein engineering. These techniques enable the expression of the human protein in a suitable host system and its subsequent purification and characterization.
Recombinant Protein Expression Systems (e.g., Saccharomyces cerevisiae)
Recombinant protein expression systems are fundamental to the production of this compound. Recombinant human platelet-derived growth factor-BB (rhPDGF-BB) is produced using recombinant DNA technology by inserting the gene for the B chain of platelet-derived growth factor (PDGF) into a host organism nih.govnih.gov. A commonly used expression system for producing rhPDGF-BB is the yeast Saccharomyces cerevisiae nih.govnih.govprospecbio.comnih.govraybiotech.commybiosource.com. This system allows for the high-level secretory production of rhPDGF-BB nih.gov. The protein produced in Saccharomyces cerevisiae is a glycosylated homodimer with a molecular mass of approximately 32kDa prospecbio.comraybiotech.com. Under non-reducing conditions in SDS-PAGE, it migrates as an approximately 32 kDa protein, while under reducing conditions, it appears as 16kDa mybiosource.com. The production process can involve strategies such as two-stage cultivation with a mixture of glucose and galactose to enhance yield nih.gov.
Molecular Cloning and Gene Insertion
Molecular cloning and gene insertion are critical initial steps in the production of recombinant this compound. The process involves isolating the gene encoding the human PDGF-B chain and inserting it into an expression vector nih.gov. This recombinant vector is then introduced into a suitable host organism, such as Saccharomyces cerevisiae, through techniques like transformation nih.govnih.gov. The host organism then utilizes its cellular machinery to transcribe and translate the inserted gene, leading to the production of the recombinant PDGF-BB protein mybiosource.com. Optimized DNA sequences encoding the human PDGF-BB mature chain can be expressed in Saccharomyces cerevisiae mybiosource.com.
Structural Biology Approaches for Protein-Receptor Interactions
Structural biology techniques are employed to understand the three-dimensional structure of this compound and how it interacts with its receptors. This compound, as a homodimer of two B-chains linked by disulfide bonds, interacts with platelet-derived growth factor receptors (PDGFRs) nih.govnih.gov. PDGF-BB is considered a universal PDGF isoform because it can bind to all known PDGF receptors, including PDGFR-alpha and PDGFR-beta nih.gov. The interaction with the beta platelet-derived growth factor receptor, a tyrosine kinase receptor, involves ligand-induced receptor dimerization and autophosphorylation, activating downstream signaling pathways nih.gov. Structural studies, potentially utilizing techniques such as X-ray crystallography or cryo-electron microscopy, can provide detailed insights into the binding interfaces and conformational changes that occur upon this compound binding to its receptors, although specific structural studies on this compound using these methods were not detailed in the provided information. The PDGF family members are characterized by a motif of eight cysteines, contributing to their dimeric structure wikipedia.org.
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are essential for studying the biological activities of this compound and its effects on target cells and tissues.
Immunohistochemistry and Histological Staining
Immunohistochemistry and histological staining are valuable techniques for visualizing the presence and distribution of proteins like this compound or assessing cellular and tissue responses in studies related to its function. These methods can be applied in the context of tissue repair studies, where this compound is known to contribute to processes like angiogenesis and the proliferation and chemotaxis of mesenchymal cells nih.gov. Histological staining can reveal changes in tissue morphology, cell density, and extracellular matrix deposition following treatment with this compound. Immunohistochemistry can specifically detect the location of this compound itself or the expression of its receptors (PDGFRs) and downstream signaling molecules within tissues, providing insights into where and how this compound exerts its effects. Nonclinical orthopedic studies involving rhPDGF-BB in models of impaired healing and bone augmentation likely utilize these techniques to evaluate the regenerative processes nih.gov.
Western Blotting and Quantitative Polymerase Chain Reaction (PCR)
Western Blotting and Quantitative Polymerase Chain Reaction (qPCR) are standard molecular biology techniques used to analyze protein and gene expression levels, respectively. Western Blotting can be used to detect and quantify this compound protein in samples or to assess the expression and phosphorylation status of PDGFRs and downstream signaling proteins in cells or tissues treated with this compound nih.gov. This provides information about the activation of signaling pathways mediated by this compound. SDS-PAGE, a component of Western Blotting, is also used to assess the purity and molecular weight of recombinant this compound mybiosource.com. qPCR is used to measure the mRNA levels of genes related to this compound signaling, cellular proliferation, migration, or other biological processes influenced by this compound wikipedia.org. This technique can reveal how this compound affects gene expression patterns in target cells, providing insights into the molecular mechanisms underlying its biological activities.
Fluorescence Microscopy and Imaging Techniques
Fluorescence microscopy and related imaging techniques are fundamental tools for visualizing cellular events and structures at high resolution unmhealth.orgresearchgate.net. These methods are particularly valuable for studying the effects of this compound on cell morphology, migration, and the localization of signaling molecules within cells and tissues unmhealth.orgresearchgate.netfrontiersin.org. Advanced fluorescence microscopy, such as laser scanning microscopy, allows for the quantitative characterization of molecular interactions in live cells and the development of new imaging modalities ki.se. Techniques like fluorescence lifetime imaging microscopy (FLIM) can be used for dynamic measurements of signaling events and protein-protein interactions within living cells researchgate.net. The application of these techniques can help researchers understand how this compound influences cellular dynamics and the assembly of macromolecular structures involved in wound healing unmhealth.orgresearchgate.net.
Functional Cell-Based Assays (e.g., chemotaxis, proliferation, differentiation assays)
Functional cell-based assays are crucial for evaluating the biological activities of this compound in vitro. These assays directly measure cellular responses such as migration (chemotaxis), growth (proliferation), and specialization (differentiation) ibidi.comsigmaaldrich.com. This compound is known to promote chemotactic recruitment and proliferation of cells involved in wound repair, including fibroblasts, monocytes, and macrophages researchgate.netnih.gov.
Chemotaxis assays, such as the Boyden chamber assay or using microfluidic devices, quantify the directed movement of cells towards a chemoattractant like this compound ibidi.comsigmaaldrich.com. Proliferation assays, often involving techniques like crystal violet staining or EdU incorporation, measure the increase in cell number in response to this compound stimulation acs.org. Differentiation assays assess the ability of this compound to induce specific cellular phenotypes relevant to tissue regeneration, such as the differentiation of fibroblasts into myofibroblasts or the differentiation of stem cells intellicyt.com. Studies using these assays have demonstrated that this compound can enhance the migration of fibroblast cells in scratch assays and promote DNA synthesis nih.govacs.org.
Example Data from a Hypothetical Proliferation Assay:
| This compound Concentration (ng/mL) | Cell Proliferation (% of Control) |
| 0 | 100 |
| 1 | 125 |
| 10 | 180 |
| 100 | 210 |
Bioinformatics and Systems Biology Approaches
Bioinformatics and systems biology approaches provide a framework for analyzing large-scale biological data to understand the complex molecular networks influenced by this compound. These methods integrate data from various sources to identify key pathways and molecular interactions.
Pathway Analysis (e.g., KEGG pathway analysis)
Pathway analysis, particularly using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), helps to identify the biological pathways significantly affected by this compound treatment mtoz-biolabs.comgenome.jp. KEGG pathway analysis involves mapping genes or proteins to known metabolic and signaling pathways to understand their functional roles and interactions within biological systems mtoz-biolabs.com. This approach can reveal how this compound influences interconnected molecular networks involved in processes such as cell proliferation, migration, and angiogenesis genome.jpdovepress.comfrontiersin.org. Studies have shown that pathways such as the MAPK signaling pathway, Focal adhesion, Gap junction, and Regulation of actin cytoskeleton are relevant to this compound's activity genome.jp. KEGG analysis has also indicated the involvement of pathways like neuroactive ligand-receptor interaction, protein homodimerization activity, and cell proliferation in the context of conditions treated by this compound researchgate.net.
Transcriptomics and Proteomics in Response to Growth Factors
Transcriptomics and proteomics studies analyze the global changes in gene and protein expression, respectively, in cells or tissues exposed to growth factors like this compound jci.orgfrontiersin.org. Transcriptomic analysis, often performed using RNA sequencing, can identify differentially expressed genes that are upregulated or downregulated in response to this compound, providing insights into the genetic programs activated by the growth factor jci.orgfrontiersin.org. Proteomic analysis, using techniques such as mass spectrometry, identifies and quantifies the proteins present, revealing changes in protein abundance and post-translational modifications that occur upon this compound stimulation. Integrated analysis of transcriptomic and proteomic data can provide a comprehensive view of the molecular changes induced by this compound and help identify key regulatory nodes and effector molecules involved in its biological effects jci.org. Research has shown that transcriptomic analysis can reveal the enhancement of gene expression related to collagen synthesis, inflammation, and growth factors following treatment frontiersin.org.
Pharmacological Modulation and Inhibition Studies
Pharmacological modulation and inhibition studies investigate how the activity of this compound or its downstream signaling pathways can be altered by other pharmacological agents herbmedpharmacol.com. These studies are important for understanding potential drug interactions and for identifying synergistic or antagonistic effects when this compound is used in combination with other therapies acs.org. Inhibitors targeting components of the PDGF signaling pathway or related cascades can be used to dissect the specific mechanisms by which this compound exerts its effects herbmedpharmacol.com. For example, studies might explore the impact of inhibitors of receptor tyrosine kinases, intracellular signaling molecules (e.g., kinases like AKT or SRC), or downstream effectors (e.g., matrix metalloproteinases like MMP-9) on this compound-induced cellular responses herbmedpharmacol.comacs.org. These studies can provide valuable data for optimizing therapeutic strategies and understanding the molecular basis of resistance or enhanced response to this compound treatment herbmedpharmacol.com. Research has identified critical proteins such as AKT1, CASP3, EGFR, and SRC as potential targets for modulation in the context of wound healing influenced by growth factors herbmedpharmacol.com.
Broader Implications in Regenerative Medicine and Growth Factor Research
PDGF Isoforms and Their Distinct Biological Roles (PDGF-AA, PDGF-AB, PDGF-BB)
PDGF exists as a dimer composed of two polypeptide chains, A and B, which are structurally related and encoded by different genes. These chains can combine to form three distinct isoforms: PDGF-AA, PDGF-BB, and PDGF-AB. These isoforms exert their effects by binding to specific cell surface receptor tyrosine kinases, known as PDGF receptors (PDGFRs). There are two types of PDGFR subunits, alpha (PDGFRα) and beta (PDGFRβ), which can also form homodimers (PDGFRαα, PDGFRββ) or a heterodimer (PDGFRαβ).
The different PDGF isoforms exhibit distinct binding specificities for these receptors, leading to varied biological outcomes. PDGF-AA primarily binds to PDGFRαα homodimers. PDGF-BB can bind to all three receptor configurations: PDGFRαα, PDGFRαβ, and PDGFRββ, showing the highest affinity for PDGFRββ. PDGF-AB binds to PDGFRαα and PDGFRαβ. This differential receptor binding underlies the distinct biological roles of each isoform.
For instance, PDGF-BB is a potent chemoattractant and mitogen for fibroblasts and smooth muscle cells, largely mediated through PDGFRββ signaling, which is crucial for processes like angiogenesis and wound contraction. PDGF-AA, signaling primarily through PDGFRαα, is involved in the development of certain cell types, such as oligodendrocytes and interstitial cells. The specific cellular expression of PDGFRα and PDGFRβ dictates the responsiveness of different cell types to the various PDGF isoforms.
Mechanistic Understanding of PDGF in Health and Disease
PDGF signaling is initiated by the binding of a PDGF dimer to its cognate receptor, causing receptor dimerization and autophosphorylation of specific tyrosine residues within the receptor's intracellular domain. These phosphorylated tyrosines serve as docking sites for various intracellular signaling proteins containing Src homology 2 (SH2) domains. This interaction triggers downstream signaling cascades, including the PI3K/Akt pathway, the Ras/MAPK pathway, and the PLCγ pathway.
The activation of the PI3K/Akt pathway is critical for cell survival and migration. The Ras/MAPK pathway is a major regulator of cell proliferation and differentiation. The PLCγ pathway leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), influencing various cellular processes including cytoskeletal rearrangements and gene expression.
In healthy tissues, PDGF signaling is tightly regulated and essential for processes like embryonic development, tissue maintenance, and repair. During wound healing, PDGF is released by platelets and other cells, attracting fibroblasts and smooth muscle cells to the injury site, stimulating their proliferation and the production of extracellular matrix components. Dysregulation of PDGF signaling is implicated in various diseases, including fibrosis, atherosclerosis, and cancer, where uncontrolled cell proliferation and migration contribute to pathology.
Interplay with Other Biological Mediators in Tissue Repair
Tissue repair is a complex process involving the coordinated action of numerous growth factors, cytokines, and other signaling molecules. PDGF does not act in isolation but interacts extensively with other biological mediators to orchestrate the repair process. For example, PDGF can synergize with transforming growth factor-beta (TGF-β) to promote fibroblast proliferation and extracellular matrix synthesis. TGF-β is a potent inducer of fibrosis, and the combined action of PDGF and TGF-β can significantly enhance matrix deposition.
Vascular endothelial growth factor (VEGF) is another key mediator in tissue repair, primarily known for its role in angiogenesis. PDGF-BB, through its ability to recruit pericytes and smooth muscle cells to developing blood vessels, works in concert with VEGF to stabilize newly formed vasculature. This interplay is crucial for establishing a functional blood supply to the healing tissue.
Inflammatory cytokines, such as TNF-α and IL-1β, released by immune cells at the injury site, can influence PDGF production and receptor expression, thereby modulating the responsiveness of cells to PDGF. The complex network of interactions between PDGF and other mediators highlights the intricate nature of tissue repair and the need to consider the broader biological environment when developing therapeutic strategies.
Challenges and Advancements in Therapeutic Growth Factor Delivery Systems
Delivering therapeutic growth factors like PDGF effectively to the site of injury or disease presents significant challenges. Growth factors are proteins and are susceptible to degradation by proteases in the biological environment. They also have short half-lives and can be rapidly cleared from the body. Achieving sustained release of the growth factor at the target site at therapeutic concentrations is difficult. Furthermore, systemic administration can lead to off-target effects and potential toxicity.
Various delivery systems are being explored to overcome these challenges. These include incorporating growth factors into biodegradable scaffolds, hydrogels, microspheres, and nanoparticles. These systems can protect the growth factor from degradation, provide localized delivery, and enable sustained release over time. For instance, incorporating PDGF into a hydrogel can create a depot at the wound site, allowing for prolonged exposure of cells to the growth factor.
Gene therapy approaches, where the gene encoding the growth factor is delivered to cells at the target site, are also being investigated to achieve endogenous production of the growth factor. Viral and non-viral vectors are used for gene delivery, though challenges related to safety, efficiency, and targeted delivery remain. Advancements in biomaterial science and nanotechnology are continuously improving the capabilities of growth factor delivery systems, aiming for more effective and safer regenerative therapies.
Future Directions and Emerging Research Avenues for Becaplermin
Exploration of Becaplermin's Potential in Diverse Tissue Regeneration Contexts
The biological activity of this compound, which mimics that of endogenous platelet-derived growth factor (PDGF), involves promoting the chemotactic recruitment and proliferation of cells crucial for tissue repair and enhancing granulation tissue formation. nih.govhres.ca This fundamental mechanism suggests potential applicability in regenerative processes in various tissues beyond chronic wounds.
Bone and Periodontal Regeneration Research
Research has investigated the potential of this compound in promoting bone and periodontal regeneration. Studies have explored the local application of rhPDGF-BB, the active component of this compound, often in conjunction with scaffold materials, to treat periodontal defects. nih.govnih.goveuropa.eu
Clinical trials have evaluated the effect of PDGF-BB in a synthetic scaffold matrix on localized severe periodontal osseous defects. One 36-month extension study demonstrated that PDGF-BB in a β-tricalcium phosphate (B84403) (β-TCP) scaffold matrix promoted long-term stable clinical and radiographic improvements, as measured by composite outcomes for clinical attachment level (CAL) gain and linear bone growth (LBG). nih.gov Specifically, participants treated with 0.3 mg/mL rhPDGF-BB in a scaffold showed increased percentages exceeding a composite outcome benchmark (CAL ≥2.7 mm and LBG ≥1.1 mm) over 36 months compared to the scaffold control group. nih.gov
| Group | 12 Months | 24 Months | 36 Months |
| 0.3 mg/mL rhPDGF-BB + Scaffold | 62.2% | 75.9% | 87.0% |
| Scaffold Control | 39.5% | 48.3% | 53.8% |
Data adapted from a 36-month extension study on periodontal regeneration. nih.gov
Histologic evidence from human studies has indicated that the use of rhPDGF-BB can lead to greater periodontal regeneration compared to other regenerative techniques and an increased healing and bone maturation rate when compared to other regenerative and bone augmentation techniques. nih.gov A systematic review concluded that within its limits, the use of rhPDGF-BB resulted in greater CAL gain (≈1 mm), greater percentage bone fill (≈40%), and an increased rate of bone growth (≈2 mm) compared to a β-TCP osseoconductive control. nih.gov
Animal studies have also suggested that administration of this compound near a bone surface could result in accelerated bone remodeling, a finding potentially relevant in certain clinical situations. europa.eunih.gov
Cardiac Regenerative Therapies
The potential role of growth factors, including PDGF, in cardiac regeneration is an area of ongoing research. While mammalian hearts have limited regenerative capacity, studies in organisms like zebrafish, which exhibit significant heart regeneration, have provided insights into the molecular mechanisms involved. Research in regenerating zebrafish hearts has shown upregulation of platelet-derived growth factor-a and -b (pdgf-a and pdgf-b). nih.gov PDGF-B homodimers were found to induce DNA synthesis in adult zebrafish cardiomyocytes, and inhibition of the PDGF receptor decreased DNA synthesis of cardiomyocytes during regeneration in vitro and in vivo, suggesting that PDGF signaling is required for this process. nih.gov
While this compound itself is not currently a standard therapy for cardiac regeneration, the understanding of PDGF's role in this process in regenerative models like the zebrafish suggests a potential avenue for future exploration. Research into cardiac stem cells and tissue engineering also represents frontiers in cardiac regeneration, and the potential for growth factors like PDGF to play a supportive role is being considered. tbzmed.ac.iropenaccessjournals.com
Neurofunctional Responses and Neurodegenerative Conditions
While this compound's primary effects relate to mesenchymal cell activity and wound healing, the broader implications of growth factors in neurological contexts are being investigated. Neurodegenerative conditions involve complex processes including neuronal damage and neuroinflammation. mdpi.commdpi.com Research in this area focuses on understanding the molecular mechanisms underlying these diseases and exploring potential therapeutic targets, including growth factors that influence neuronal survival, function, and the inflammatory response. mdpi.commdpi.comnih.govriojournal.com
While direct research specifically on this compound's application in neurofunctional responses or neurodegenerative conditions is not prominently featured in the provided search results, the involvement of various growth factors in neuronal development, signaling, and homeostasis mdpi.com suggests that the potential impact of PDGF-BB or related pathways in these contexts could be a subject of future investigation. The complexity of the blood-brain barrier and the specific cellular environments of the nervous system present significant challenges for the delivery and efficacy of protein-based therapies like this compound in neurological applications.
Synergistic Approaches and Combination Therapies
To enhance the therapeutic effectiveness of this compound and potentially broaden its applications, research is exploring its use in combination with other growth factors and its delivery using novel biomaterials and scaffolding systems.
Integration with Other Growth Factors
The natural wound healing process involves the coordinated action of multiple growth factors, including PDGF, fibroblast growth factor (FGF), vascular endothelial growth factor (VEGF), insulin-like growth factors (IGF), epidermal growth factor (EGF), and transforming growth factor beta (TGF-β). nih.gov Combining this compound with other growth factors is an attractive notion to potentially enhance healing through synergistic actions, mimicking the natural biological processes. nih.govresearchgate.net
Studies have provided evidence for synergistic action between PDGF and other growth factors, such as TGF-α, in wound healing models. nih.gov Combining PDGF with VEGF or FGF has been shown to result in the formation of more functional blood vessels. angio.org Future research aims to assess the potential for improvement with this compound by combining it with other growth factors. nih.govresearchgate.net
Novel Biomaterials and Scaffolding Systems for Enhanced Delivery
Improving the delivery of this compound to the target site is another key area for future development. Novel biomaterials and scaffolding systems are being investigated to provide enhanced delivery, protect the growth factor, and create a favorable microenvironment for tissue regeneration. nih.govresearchgate.netnih.gov
Scaffolds serve as pivotal elements for delivering drugs, cells, and growth factors to the relevant site in the body. nih.gov Acellular scaffolds, often derived from natural polymers like collagen and hyaluronic acid or synthetic polymers, can be loaded with drugs and growth factors. nih.gov Natural polymers such as collagen, gelatin, chitosan (B1678972), silk fibroin, and fibrin (B1330869) are used as biocompatible scaffolds to create appropriate biological and mechanical conditions for regenerative medicine and tissue engineering approaches. researchgate.net These biomaterials can be used alone or in combination to improve the regeneration and repair of target tissues by enhancing angiogenesis. researchgate.net
Research is exploring the sustained release of growth factors like PDGF from reactive two-component polyurethane scaffolds, which could have potential as injectable delivery systems for promoting new tissue formation. nih.gov The ability of these scaffolds to deliver PDGF locally has shown promise in accelerating wound healing in animal models by attracting fibroblasts and mononuclear cells, accelerating polymer degradation, and enhancing granulation tissue formation. nih.gov
The integration of this compound with advanced biomaterials and scaffolding systems holds potential to optimize its delivery, improve its stability and activity at the wound site, and ultimately enhance regenerative outcomes in various tissue contexts.
Deepening Understanding of Molecular Crosstalk and Regulatory Mechanisms
A critical area of future research involves a more profound understanding of the molecular interactions and regulatory mechanisms governing this compound's activity. This includes detailed analyses of the PDGFRβ signaling pathway and the intricate roles of ubiquitination and deubiquitinases in receptor regulation.
Detailed Analysis of PDGFRβ Signaling Pathway Regulation
This compound exerts its effects by binding to the PDGFRβ, a receptor tyrosine kinase. drugbank.com This interaction triggers a cascade of intracellular signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell survival, proliferation, and migration. patsnap.com Activation of these pathways leads to the transcription and translation of genes involved in tissue repair and the formation of granulation tissue. patsnap.comeuropa.eu
Further detailed analysis is needed to fully elucidate the complex regulation of the PDGFRβ signaling pathway. Research has shown that upon activation, PDGFRs stimulate downstream pathways such as MAPK/ERK, PI3K/AKT, and PLCγ/PKC. Specific domains in downstream molecules are essential for their recruitment to PDGFRs. Known cellular responses to PDGF signal transduction include cell proliferation, survival, actin reorganization, and migration. Studies have also identified proteins like MKP2/DUSP4 and G3BP1 that act as negative regulators of downstream signaling pathways induced by PDGFRβ. uu.se Understanding the interplay between PDGFRβ signaling and other pathways, such as the STAT pathway, is also an area of ongoing investigation. nih.gov For instance, PDGFRβ signaling can regulate STAT1 phosphorylation, which is involved in chemokine gene expression and inflammation. nih.gov Cross-talk between PDGFRβ and other receptors, like the TGFβ type I receptor, has also been observed, influencing signaling and receptor stability. nih.gov PDGF-BB can induce phosphorylation of Smad2, a mediator of the canonical TGFβ pathway, in a manner dependent on the kinase activities of both TβRI and PDGFRβ. nih.gov
Role of Ubiquitination and Deubiquitinases in Receptor Downregulation
Endocytosis of receptor tyrosine kinases like PDGFRβ is a mechanism for signal attenuation and termination, and this process is regulated by ubiquitination or deubiquitination of cell-surface receptors. diva-portal.org Ubiquitination of PDGFRs following ligand binding and phosphorylation is a hallmark of receptor-mediated endocytosis and helps mediate interactions with sorting machineries. nih.gov
Recent research has identified specific deubiquitinases (DUBs) that act on PDGFRβ. Ubiquitin-specific proteases USP4 and USP17 have been shown to efficiently deubiquitinate PDGFRβ, removing both Lys63 and Lys48-linked polyubiquitin (B1169507) chains. nih.govnih.gov These DUBs impact the timing of PDGFRβ trafficking. USP17 can prolong the presence of the receptor at the cell surface, while USP4 affects the speed of trafficking towards early endosomes. nih.govnih.gov Changes in PDGFRβ ubiquitination mediated by USP17 and USP4 can lead to dysregulated signaling and transcription downstream of STAT3, affecting cell proliferation control. nih.gov For example, USP4 deletion has been shown to attenuate cell proliferation in response to PDGF-BB stimulation. nih.govdiva-portal.org The family of Cbl E3 ligases is known to be essential for the ubiquitination of PDGFRβ upon ligand stimulation, leading to receptor internalization and signaling downregulation. uu.sediva-portal.org Furthermore, tripartite motif-containing protein TRIM21 has been identified as a new E3 ligase that deubiquitinates PDGFRβ and regulates its basal levels and availability on the cell surface. uu.sediva-portal.org Further research into the complex interplay between E3 ligases and DUBs in regulating PDGFRβ ubiquitination and its downstream signaling is crucial for a comprehensive understanding of this compound's mechanism and potential therapeutic modulation.
Development of Advanced Preclinical Models
The development of more advanced preclinical models is essential for accurately mimicking the complex pathophysiology of chronic wounds and evaluating the efficacy of this compound and other potential therapies.
Translational Research Perspectives from Lab to Innovation
Translational research aims to bridge the gap between laboratory discoveries and clinical applications. For this compound and wound care, this involves exploring innovative approaches like synthetic biology and integrating "smart" wearable technologies.
Synthetic Biology and "Smart" Wearables in Wound Care Research
The field of synthetic biology offers exciting possibilities for developing novel strategies in wound care research related to this compound. This could involve engineering cells or biomaterials to produce and deliver growth factors like PDGF-BB in a controlled and sustained manner at the wound site. Synthetic biology approaches could also be used to design systems that respond to the specific wound microenvironment, releasing therapeutic agents only when needed.
Furthermore, the integration of "smart" wearables in wound care research presents a significant translational perspective. uq.edu.auresearchgate.net Wearable technologies can provide real-time monitoring of wound conditions, such as pH, temperature, moisture levels, and the presence of biomarkers. uq.edu.au This continuous data collection can offer valuable insights into the wound healing process and the effectiveness of treatments like this compound.
"Smart" wound dressings, a new concept in bioactive dressings, are gaining interest. uq.edu.au These dressings can be designed to deliver bioactive compounds, including growth factors, in response to changes in the wound environment. uq.edu.au For example, hydrogels with integrated microsensors can monitor wound parameters and potentially release encapsulated drug molecules. uq.edu.au Wearable bioelectronics for chronic wound management offer advantages such as wearability, low cost, and ease of application, with the potential for personalized wound care based on the physiological state of the wound. frontiersin.orgnih.gov
Q & A
Q. What is the molecular mechanism of Becaplermin in promoting diabetic wound healing, and how can this be experimentally validated?
this compound (rhPDGF-BB) binds to PDGF-β receptors on fibroblasts and macrophages, activating downstream pathways (e.g., PI3K/AKT, MAPK) to stimulate collagen synthesis, angiogenesis, and cell migration. Methodological validation includes:
- In vitro assays : Fibroblast proliferation assays (MTT/WST-1) and scratch/wound closure models to quantify migration .
- In vivo models : Diabetic murine wound models (e.g., db/db mice) with histopathological analysis of granulation tissue thickness and capillary density .
Q. What are the standardized protocols for this compound application in preclinical studies?
- Dosage : 100 µg/g gel applied once daily, adjusted for wound size (e.g., 1.5 mm thickness per cm²) .
- Controls : Placebo gel (carboxymethylcellulose) and untreated wounds.
- Endpoint metrics : Time to 100% epithelialization, wound area reduction rate, and adverse event monitoring (e.g., erythema, infection) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across clinical trials?
Discrepancies arise from differences in patient cohorts (e.g., ulcer duration, glycemic control) and trial design. Methodological approaches include:
- Subgroup analysis : Stratify data by ulcer size (>2 cm² vs. smaller), neuropathy severity, or comorbidities .
- Meta-analysis : Pool data from four RCTs (n=922) to calculate pooled odds ratios for complete wound closure .
- Real-world evidence : Retrospective cohort studies (e.g., Margolis et al.) comparing healing rates in clinical practice versus controlled settings .
Q. What experimental strategies mitigate this compound’s malignancy risks in long-term studies?
- Risk stratification : Exclude patients with prior malignancies or genetic predispositions (e.g., BRCA mutations) .
- Dose-response analysis : Compare cancer incidence rates between low-dose (≤3 tubes) and high-dose (>3 tubes) cohorts .
- Mechanistic studies : Assess PDGF-BB’s mitogenic effects on cancer cell lines (e.g., HT-29 colon carcinoma) via proliferation assays and transcriptomic profiling .
Q. How can researchers optimize this compound’s delivery systems to enhance bioavailability?
- Nanocarriers : Encapsulate this compound in PLGA nanoparticles to sustain release and reduce proteolytic degradation in chronic wounds .
- Hydrogel matrices : Test thermosensitive chitosan gels for improved adhesion and controlled drug release kinetics .
- Characterization : Use HPLC and MALDI-TOF to verify protein stability post-encapsulation .
Methodological & Reproducibility Considerations
Q. What statistical methods address variability in this compound’s wound closure data?
- Time-to-event analysis : Kaplan-Meier curves with log-rank tests to compare healing timelines between treatment arms .
- Mixed-effects models : Adjust for covariates like baseline HbA1c, wound location, and off-loading compliance .
- Power calculations : Ensure sample sizes ≥200 per arm to detect 15% absolute differences in closure rates (α=0.05, β=0.2) .
Q. How should researchers design studies to assess this compound’s cost-effectiveness in resource-limited settings?
- Cost-utility analysis : Compare quality-adjusted life years (QALYs) gained versus standard care, incorporating direct costs (e.g., gel, dressings) and indirect costs (e.g., hospitalization) .
- Sensitivity analysis : Vary parameters like healing time and recurrence rates to identify cost drivers .
Ethical & Reporting Standards
Q. What ethical safeguards are critical in this compound trials involving high-risk populations?
- Informed consent : Disclose malignancy risks (3% vs. 1% in placebo) and FDA warnings .
- DSMB oversight : Monitor adverse events (e.g., osteomyelitis, cellulitis) during interim analyses .
- Post-trial access : Plan for continued wound care in placebo groups post-study .
Q. How can researchers ensure reproducibility in this compound’s preclinical characterization?
- Standardized protocols : Follow IUPAC guidelines for compound purity (≥95% by HPLC) and endotoxin levels (<0.1 EU/mg) .
- Data transparency : Share raw spectra (NMR, MS), crystallographic data, and synthesis steps via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
